

# Generic and Brand-Name Telmisartan Formulations: A Guide to Bioequivalence

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Telmisartan sodium |           |
| Cat. No.:            | B1632298           | Get Quote |

A comparative analysis of pharmacokinetic and in vitro dissolution data for generic and brandname telmisartan formulations reveals a landscape of therapeutic equivalence, underpinned by rigorous bioequivalence testing. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key experimental data and methodologies used to establish bioequivalence between these products.

Telmisartan, an angiotensin II receptor blocker (ARB), is a widely prescribed medication for the management of hypertension.[1][2][3] Following the expiration of the patent for the brand-name drug, Micardis®, numerous generic formulations have entered the market.[4] Regulatory agencies worldwide require generic drugs to demonstrate bioequivalence to the innovator product to ensure comparable safety and efficacy.[5][6] This involves comprehensive studies comparing the rate and extent of drug absorption into the bloodstream.

## Pharmacokinetic Bioequivalence Data

Bioequivalence is primarily determined by comparing key pharmacokinetic (PK) parameters between the test (generic) and reference (brand-name) formulations. The most critical parameters are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which represents the total drug exposure.

For two products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric least squares means of Cmax and AUC for the test and reference products should fall within the range of 80.00% to 125.00%.[5][7] Telmisartan is recognized as a highly



variable drug, particularly for Cmax, which can necessitate alternative bioequivalence approaches such as reference-scaled average bioequivalence in some cases.[7][8][9]

Below is a summary of pharmacokinetic data from various bioequivalence studies comparing generic telmisartan formulations to the brand-name product, Micardis®.

Table 1: Pharmacokinetic Parameters of Generic vs. Brand-Name Telmisartan (80 mg) under Fasting Conditions

| Study<br>Reference                                       | Formulation    | Cmax (ng/mL)   | AUC0-t<br>(ng·h/mL) | Tmax (h)      |
|----------------------------------------------------------|----------------|----------------|---------------------|---------------|
| Study 1[10]                                              | Test (Generic) | 455.3 ± 299.1  | 3587 ± 1800         | 1.0 (0.5-6.0) |
| Reference<br>(Micardis®)                                 | 486.8 ± 305.5  | 3737 ± 1925    | 1.0 (0.5-6.0)       |               |
| Study 2[7]                                               | Test (Generic) | Not Reported   | Not Reported        | Not Reported  |
| Reference<br>(Micardis®)                                 | Not Reported   | Not Reported   | Not Reported        |               |
| 90% Confidence<br>Interval for Ratio<br>(Test/Reference) | 82.3% - 115.2% | 85.4% - 103.9% | Not Applicable      | _             |

Data presented as mean  $\pm$  standard deviation for Cmax and AUC, and median (range) for Tmax, where available.

Table 2: Pharmacokinetic Parameters of Generic vs. Brand-Name Telmisartan (40 mg) under Fasting Conditions



| Study<br>Reference                        | Formulation                     | Cmax (ng/mL)                    | AUC0-t<br>(ng·h/mL) | Tmax (h) |
|-------------------------------------------|---------------------------------|---------------------------------|---------------------|----------|
| Study 3[6]                                | Test 1 (Generic)                | 245.3 ± 112.5                   | 1540 ± 654.2        | 1.5      |
| Test 2 (Generic)                          | 248.1 ± 115.3                   | 1588 ± 678.1                    | 1.5                 |          |
| Test 3 (Generic)                          | 237.9 ± 109.8                   | 1459 ± 621.7                    | 1.5                 | _        |
| Reference<br>(Telma®)                     | 250.2 ± 118.9                   | 1603 ± 689.3                    | 1.5                 |          |
| Ratio of Geometric Means (Test/Reference) | 98% (T1), 99%<br>(T2), 95% (T3) | 96% (T1), 99%<br>(T2), 91% (T3) | Not Applicable      | _        |

Data from a study comparing three generic brands to a reference brand. Tmax is presented as the median value.

### In Vitro Dissolution Studies

Dissolution testing is a critical in vitro tool used to assess the similarity in drug release characteristics between different formulations. It is a key component of quality control and can be indicative of in vivo performance.[11][12] The solubility of telmisartan is pH-dependent, being poorly soluble in the pH range of 3 to 9.[11][13] Therefore, dissolution studies are typically conducted in multiple media with varying pH levels to simulate the gastrointestinal tract.

Table 3: Comparative Dissolution Profiles of Generic vs. Brand-Name Telmisartan Tablets



| Study Reference | Dissolution<br>Medium                                           | Generic Formulation(s) with Comparable Profile to Brand | Generic Formulation(s) with Poor Dissolution |
|-----------------|-----------------------------------------------------------------|---------------------------------------------------------|----------------------------------------------|
| Study 4[11][12] | Water                                                           | Generics 1, 3, 4, 7                                     | Generics 2, 5, 9, 10                         |
| pH 1.2 Buffer   | Generics 1, 4, 6, 7                                             | -                                                       |                                              |
| pH 4.5 Buffer   | Generic 8                                                       | Generics 2, 5, 9, 10                                    | -                                            |
| pH 7.5 Buffer   | Generic 3                                                       | Generics 2, 5, 9, 10                                    | -                                            |
| Study 5[14]     | pH 6.8 Buffer                                                   | Brand A (91%), Tazloc<br>(95%)                          | Brand B (82%), Brand<br>C (62%)              |
| pH 7.5 Buffer   | Brand A (96%), Brand<br>B (94%), Brand C<br>(93%), Tazloc (99%) | -                                                       |                                              |

Results indicate the percentage of drug released at 60 minutes in one study.[14] Another study categorized generics based on the similarity of their dissolution profiles to the brand-name drug.[11][12]

Some studies have shown that while many generic telmisartan tablets exhibit comparable dissolution profiles to the brand-name product, some may show inferior quality with poor solubility and dissolution rates, particularly in water and buffers with pH 4.5 and 7.5.[11][12][15] However, other studies have found the quality tests of both generic and branded telmisartan to be comparable and within pharmacopeial limits.[16]

# **Experimental Protocols**

The following section details a typical methodology for a bioequivalence study of telmisartan, synthesized from various published studies.

## **Bioequivalence Study Design**

A standard bioequivalence study for telmisartan is typically designed as an open-label, randomized, two-period, two-sequence, crossover study.[5][17] Some studies may employ a



replicate design (e.g., four-period, two-sequence) due to the high intra-individual variability of telmisartan.[7][8] Studies are often conducted under fasting conditions, and sometimes also under fed conditions, as food can affect the drug's absorption.[17][18]

- Subjects: Healthy adult male and non-pregnant female volunteers are enrolled. The number
  of subjects is determined by statistical power calculations, often ranging from 20 to 70
  participants.[7][10][17]
- Dosing: A single oral dose of the test and reference telmisartan formulation (e.g., 40 mg or 80 mg) is administered.[5][17]
- Washout Period: A washout period of at least 7 to 14 days is maintained between the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[5][10][17]
- Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration, typically up to 72 hours post-dose.[7][17] A common sampling schedule includes pre-dose (0 hour) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours after dosing.[6][7]

## **Analytical Method**

The concentration of telmisartan in plasma samples is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[8] [17] This method offers high sensitivity and selectivity, with a lower limit of quantification typically in the range of 0.5–3 ng/mL.[8]

# **Dissolution Testing Protocol**

- Apparatus: USP Dissolution Apparatus II (paddle method) is commonly used.[13][15]
- Rotation Speed: The paddle speed is typically set at 75 rpm.[13]
- Dissolution Media: Testing is performed in multiple media to cover the physiological pH range
  of the gastrointestinal tract, such as pH 1.2 buffer, pH 4.5 buffer, pH 7.5 buffer, and water.[11]
   [13]



- Sampling: Aliquots of the dissolution medium are collected at various time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) to determine the cumulative percentage of drug released.[13]
- Quantification: The amount of dissolved telmisartan is quantified using a validated analytical method, such as UV-Visible spectrophotometry or HPLC.[13][14]

# **Signaling Pathways and Experimental Workflows**

The mechanism of action of telmisartan involves the blockade of the angiotensin II type 1 (AT1) receptor, which is a key component of the renin-angiotensin system (RAS). This blockade leads to vasodilation and a reduction in blood pressure.



Click to download full resolution via product page

Caption: Mechanism of action of telmisartan in the renin-angiotensin system.

The experimental workflow for a typical bioequivalence study is a structured process designed to ensure the integrity and validity of the results.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Telmisartan Wikipedia [en.wikipedia.org]
- 2. Telmisartan | C33H30N4O2 | CID 65999 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ijariit.com [ijariit.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Planning and Evaluation of Bioequivalence Studies of Telmisartan Generic Drug Products
   | Khokhlov | Drug development & registration [pharmjournal.ru]
- 9. Bioequivalence Study of Two Formulations of Telmisartan 40 mg Tablets in Healthy Adult Bangladeshi Subjects under Fasting Conditions [scirp.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. academicjournals.org [academicjournals.org]
- 12. academicjournals.org [academicjournals.org]
- 13. ijpsr.info [ijpsr.info]
- 14. jddtonline.info [jddtonline.info]
- 15. researchgate.net [researchgate.net]
- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 17. ijpda.org [ijpda.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Generic and Brand-Name Telmisartan Formulations: A Guide to Bioequivalence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1632298#bioequivalence-studies-of-generic-and-brand-name-telmisartan-formulations]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com